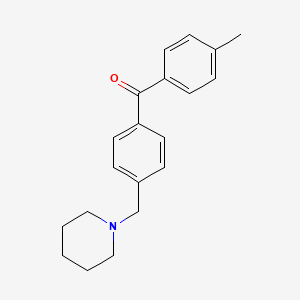

4-Methyl-4'-piperidinomethyl benzophenone

Übersicht

Beschreibung

4-Methyl-4’-piperidinomethyl benzophenone is a synthetic compound that belongs to the class of cathinones. It is known for its psychoactive properties and has gained popularity in the recreational drug market due to its stimulant and euphoric effects. The compound has a molecular formula of C20H23NO and a molecular weight of 293.4 g/mol .

Vorbereitungsmethoden

The synthesis of 4-Methyl-4’-piperidinomethyl benzophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the use of organometallic reagents, such as the Grignard reagent, to form a new carbon-carbon bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Precursor in Organic Synthesis: The compound serves as a building block for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions: It is utilized in various chemical reactions due to its reactive functional groups .

Biology

- Neurotransmitter Interaction Studies: Research focuses on its effects on neurotransmitter receptors and its potential psychoactive properties. It is studied for its role in enhancing dopamine and norepinephrine release, which may influence mood and energy levels .

- Antimicrobial Activity: Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Medicine

- Therapeutic Potential: Ongoing research explores its potential applications as an analgesic or antidepressant. In vitro studies indicate that derivatives of this compound may have enhanced cytotoxic effects against cancer cell lines, such as HCT116 (colon cancer) and MCF-7 (breast cancer) .

Industry

- Material Development: The compound is used in developing new materials and coatings, particularly in the pharmaceutical industry for drug formulation .

Anticancer Efficacy

A study evaluating Mannich bases derived from 4-Methyl-4'-piperidinomethyl benzophenone found that these compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. The study reported that derivatives were 2.5 to 5.2 times more potent against specific cancer cell lines than the reference drug.

| Study | Cell Line Tested | Cytotoxicity Comparison |

|---|---|---|

| Study 1 | HCT116 (Colon Cancer) | More potent than 5-FU |

| Study 2 | MCF-7 (Breast Cancer) | Enhanced activity observed |

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of bacterial growth at low concentrations, suggesting potential therapeutic applications for treating infections.

| Bacterial Strain | Inhibition Concentration |

|---|---|

| Staphylococcus aureus | Low concentrations effective |

| Escherichia coli | Significant growth inhibition |

Wirkmechanismus

The mechanism of action of 4-Methyl-4’-piperidinomethyl benzophenone involves its interaction with neurotransmitter receptors in the brain. It acts as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels . The compound’s molecular targets include dopamine transporters and norepinephrine transporters, which are involved in the regulation of neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-4’-piperidinomethyl benzophenone can be compared to other similar compounds, such as:

4-Methylbenzophenone: This compound has a similar structure but lacks the piperidinomethyl group, resulting in different chemical and biological properties.

4-Piperidinomethylbenzophenone: This compound has a similar structure but lacks the methyl group on the benzene ring, leading to variations in its reactivity and effects.

The uniqueness of 4-Methyl-4’-piperidinomethyl benzophenone lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Biologische Aktivität

4-Methyl-4'-piperidinomethyl benzophenone (also known as 4-Methyl-4'-piperidinobenzophenone or MDPB) is a synthetic compound that has garnered attention due to its psychoactive properties and potential biological activities. This article reviews the biological activity of MDPB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H23NO

- Molecular Weight : 293.4 g/mol

- Structure : The compound consists of a benzophenone core with a piperidinomethyl group and a methyl substitution on the piperidine ring.

MDPB primarily acts as a stimulant by interacting with neurotransmitter systems in the brain. It has been shown to increase the release of dopamine and norepinephrine, leading to enhanced mood and energy levels. This mechanism is similar to other psychoactive compounds, which often target dopaminergic pathways.

Psychoactive Effects

MDPB has been reported to exhibit stimulant and euphoric effects, contributing to its popularity in recreational drug use. Its psychoactive properties are primarily due to its ability to modulate neurotransmitter release, particularly dopamine, which is associated with pleasure and reward pathways in the brain.

Antitumor Activity

Research indicates that benzophenone derivatives, including MDPB, may possess antitumor properties. Studies have shown that these compounds can inhibit the growth of various tumor cell lines through several biochemical pathways. The specific pathways affected include those involved in cell cycle regulation and apoptosis .

Endocrine Disruption Potential

There is ongoing research into the endocrine-disrupting potential of MDPB. Similar compounds have been shown to interfere with hormonal pathways, potentially leading to adverse effects on reproductive health and development. For instance, studies on related benzophenone derivatives indicate that they can bind to hormone receptors and disrupt normal endocrine function .

Case Studies

- Psychoactive Use : A study examined the recreational use of MDPB among users, noting its stimulant effects similar to other cathinones. Users reported increased energy levels and euphoria, but also highlighted risks such as anxiety and paranoia with higher doses.

- Antitumor Research : A laboratory study assessed the cytotoxicity of MDPB against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The compound was particularly effective against breast cancer cells, suggesting potential for further development as an anticancer agent.

- Endocrine Disruption : In vitro assays tested MDPB's ability to bind to estrogen receptors. Results indicated moderate binding affinity, raising concerns about its potential as an endocrine disruptor.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Psychoactive, Antitumor | Dopamine release modulation |

| 4-Methylbenzophenone | Limited psychoactivity | Minimal interaction with neurotransmitter systems |

| 3-Methyl-3'-piperidinomethyl benzophenone | Antimicrobial, Antitumor | Inhibition of tumor growth pathways |

Eigenschaften

IUPAC Name |

(4-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-16-5-9-18(10-6-16)20(22)19-11-7-17(8-12-19)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYNQTOKIIJFCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642674 | |

| Record name | (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-97-3 | |

| Record name | (4-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.